molecular formula C6H5N3 B577659 4-Ethynylpyrimidin-2-amine CAS No. 1207175-18-5

4-Ethynylpyrimidin-2-amine

Cat. No. B577659
CAS RN: 1207175-18-5
M. Wt: 119.127
InChI Key: NIYUIYKJIYIVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethynylpyrimidin-2-amine is an organic compound with the chemical formula C7H7N3 . It is a white crystalline solid and is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of 4-Ethynylpyrimidin-2-amine and its derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .

Scientific Research Applications

Anticancer Properties

4-Ethynylpyrimidin-2-amine derivatives have shown promise as potential anticancer agents. Researchers have synthesized and evaluated compounds containing a guanidine moiety, which may contribute to their cytotoxic effects. Further investigations into their mode of action and specific targets are ongoing .

Anti-Inflammatory Effects

Pyrimidines, including 4-ethynylpyrimidin-2-amine, display anti-inflammatory properties. These effects are attributed to their inhibition of key inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), nuclear factor κB (NF-κB), leukotrienes, and interleukins. Several studies highlight potent anti-inflammatory activity among pyrimidine derivatives .

Safety and Hazards

The safety data sheet for 4-Ethynylpyrimidin-2-amine suggests that it may pose specific hazards, but the exact details are not provided .

Future Directions

While the future directions for 4-Ethynylpyrimidin-2-amine specifically are not mentioned in the retrieved papers, there is a general trend in the field of drug conjugates for the treatment of cancer and other diseases .

properties

IUPAC Name

4-ethynylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-5-3-4-8-6(7)9-5/h1,3-4H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYUIYKJIYIVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40668264
Record name 4-Ethynylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1207175-18-5
Record name 4-Ethynyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207175-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethynylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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